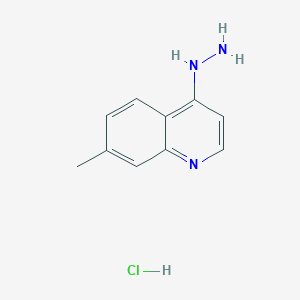

4-Hydrazino-7-methylquinoline hydrochloride

Beschreibung

4-Hydrazino-7-methylquinoline hydrochloride (CAS No. 68500-38-9) is a quinoline derivative characterized by a hydrazino (-NHNH₂) group at the 4-position and a methyl (-CH₃) group at the 7-position of the quinoline ring, with a hydrochloride counterion. It is commercially available as an industrial-grade compound with 99% purity, typically packaged in 25kg cardboard drums .

Quinoline derivatives are widely studied for their pharmacological and chemical properties. The hydrazino group in this compound may enhance hydrogen-bonding capacity, influencing solubility and reactivity, while the methyl group contributes to lipophilicity.

Eigenschaften

CAS-Nummer |

68500-38-9 |

|---|---|

Molekularformel |

C10H12ClN3 |

Molekulargewicht |

209.67 g/mol |

IUPAC-Name |

(7-methylquinolin-4-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C10H11N3.ClH/c1-7-2-3-8-9(13-11)4-5-12-10(8)6-7;/h2-6H,11H2,1H3,(H,12,13);1H |

InChI-Schlüssel |

CXPJCOCDINIRJX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=NC=CC(=C2C=C1)NN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Hydrazino-7-methylchinolinhydrochlorid beinhaltet typischerweise mehrstufige Reaktionen. Eine gängige Methode umfasst die folgenden Schritte :

Schritt 1: Natriummethylat wird verwendet, um die Reaktion unter Erwärmungsbedingungen zu initiieren.

Schritt 2: Eine Hydrierung wird unter Verwendung von Palladium auf Aktivkohle in Methanol für etwa 6 Stunden bei 20 °C durchgeführt.

Schritt 3: Hydrazinhydrat wird in Ethanol gegeben und die Mischung auf 80 °C erhitzt.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 4-Hydrazino-7-methylchinolinhydrochlorid nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden mit entsprechenden Modifikationen, um Sicherheit, Effizienz und Wirtschaftlichkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Hydrazino-7-methylchinolinhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Dies beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nucleophile (Amine, Alkohole) werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Chinolinderivate ergeben, während die Reduktion Hydrazinderivate produzieren könnte.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Hydrazino-7-methylquinoline hydrochloride has demonstrated significant potential in drug development, particularly as:

- Antimicrobial Agent: Studies have shown that derivatives of quinoline compounds exhibit activity against various pathogens, including Mycobacterium tuberculosis and other bacterial strains. The compound has been noted for its minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis at 4 µg/mL .

- Anticancer Properties: Research indicates that hydrazone derivatives of quinoline compounds have cytotoxic effects on cancer cell lines. In vitro studies have shown submicromolar growth inhibition values, suggesting potential as anticancer agents .

The biological activities of 4-hydrazino-7-methylquinoline hydrochloride include:

- Enzyme Inhibition: The compound is used in biochemical assays to study enzyme kinetics and mechanisms, providing insights into metabolic pathways.

- Antiparasitic Effects: Quinoline derivatives have been explored for their efficacy against Leishmania species, indicating potential applications in treating leishmaniasis .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various quinoline derivatives, 4-hydrazino-7-methylquinoline hydrochloride was tested against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited broad-spectrum antimicrobial activity, making it a candidate for further development as a therapeutic agent against resistant bacterial strains.

Case Study 2: Anticancer Potential

A recent investigation into the cytotoxic effects of hydrazone derivatives based on quinoline structures revealed that compounds similar to 4-hydrazino-7-methylquinoline hydrochloride displayed promising anticancer properties. These compounds were tested across multiple cancer cell lines, demonstrating significant growth inhibition and potential for further development into anticancer therapies.

Wirkmechanismus

The mechanism of action of 4-Hydrazino-7-methylquinoline hydrochloride involves its interaction with various molecular targets and pathways. For example, it can act as a nucleophile in substitution reactions, forming stable intermediates that can further react to produce desired products . The compound’s hydrazine group is particularly reactive, allowing it to participate in a variety of chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Variations

Key structural differences among quinoline derivatives lie in substituent types and positions, which dictate physical, chemical, and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Melting Points: Bulky substituents (e.g., in 4k) increase melting points (223–225°C) due to enhanced crystal packing . 4-Hydrazino-7-methylquinoline HCl likely has a lower melting point due to smaller substituents.

- Solubility: The hydrazino group in 4-Hydrazino-7-methylquinoline HCl may improve aqueous solubility compared to lipophilic derivatives like 7-(2-ethoxyethoxy)quinoline .

Biologische Aktivität

4-Hydrazino-7-methylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 4-Hydrazino-7-methylquinoline hydrochloride is CHClN, with a molecular weight of approximately 209.68 g/mol. It belongs to the class of quinoline derivatives, which are known for their wide range of biological activities. The presence of the hydrazino group enhances its reactivity and potential therapeutic effects.

Biological Activities

Research has indicated that 4-hydrazinoquinoline derivatives exhibit significant biological activities, including:

- Anticancer Activity : Compounds similar to 4-hydrazino-7-methylquinoline have been shown to possess cytotoxic effects against various cancer cell lines. For instance, studies involving hydrazones derived from quinoline structures demonstrated promising results in inhibiting cancer cell growth across multiple tumor types .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Preliminary studies indicate that certain derivatives can inhibit the growth of pathogenic bacteria and fungi .

- Antiviral Effects : Quinoline derivatives, including hydrazino-substituted compounds, have shown potential in antiviral applications, although specific data on 4-hydrazino-7-methylquinoline hydrochloride remains limited .

The biological activity of 4-hydrazino-7-methylquinoline hydrochloride is attributed to its ability to interact with various molecular targets:

- DNA Intercalation : Similar compounds have been reported to intercalate into DNA, disrupting replication processes in microbial and cancer cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial properties .

Synthesis

The synthesis of 4-hydrazino-7-methylquinoline hydrochloride typically involves several steps:

- Formation of the Quinoline Backbone : Starting materials undergo cyclization reactions.

- Hydrazine Reaction : The introduction of hydrazine leads to the formation of the hydrazino group.

- Hydrochlorination : The final step often involves treatment with hydrochloric acid to yield the hydrochloride salt form.

Alternative synthetic routes may optimize yield and purity by modifying starting materials or reaction conditions.

Case Studies

Several studies highlight the efficacy of hydrazinoquinoline derivatives:

- Anticancer Screening : A study evaluated a series of quinoline hydrazones against 60 cancer cell lines, revealing submicromolar GI50 values for some derivatives, indicating potent cytotoxicity .

- Antimicrobial Activity : Research demonstrated that new hydrazone compounds exhibited significant antibacterial activity against multiple strains, with specific derivatives showing promise in treating infections caused by resistant bacteria .

Comparative Analysis

To provide a clearer understanding of how 4-hydrazino-7-methylquinoline hydrochloride compares with related compounds, the following table summarizes key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Hydrazino-7-methylquinoline HCl | 68500-38-9 | Anticancer and antimicrobial properties |

| 6-Bromo-4-hydrazino-7-methylquinoline | 1204812-34-9 | Enhanced reactivity due to bromine substitution |

| 4-Hydrazino-7-methoxyquinoline | 1170641-10-7 | Methoxy group may influence biological activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydrazino-7-methylquinoline hydrochloride, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, 4,7-dichloroquinoline derivatives react with hydrazine hydrate (80%) in ethanol under reflux (24–48 hours). Key parameters include solvent polarity (ethanol enhances nucleophilicity), temperature (reflux at ~78°C), and stoichiometric excess of hydrazine to suppress side reactions. Catalytic additives like magnesium and ammonium chloride may improve yield in multi-step syntheses .

Q. What analytical techniques are recommended for confirming the structure and purity of 4-Hydrazino-7-methylquinoline hydrochloride?

- Methodological Answer : Use a combination of:

- HPLC-MS : To detect impurities (e.g., residual hydrazine or unreacted intermediates) and quantify purity (>95% threshold for research-grade material) .

- NMR/IR Spectroscopy : Confirm functional groups (e.g., hydrazino –NH–NH₂ stretch at ~3300 cm⁻¹ in IR; quinoline ring protons at δ 7.5–8.5 ppm in ¹H NMR).

- Elemental Analysis : Validate C, H, N, Cl content against theoretical values .

Q. How should researchers handle and store 4-Hydrazino-7-methylquinoline hydrochloride to ensure stability?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to potential respiratory irritation .

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydrazino group. Desiccate to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to test variables:

- Temperature : Lower temps (50–60°C) reduce side reactions but slow kinetics.

- Catalyst Ratio : Mg/NH₄Cl (1:2 molar ratio) enhances regioselectivity in quinoline substitution .

- Solvent Mixtures : Ethanol-water (9:1) balances solubility and reaction rate. Validate using HPLC tracking of intermediate conversion .

Q. What mechanistic explanations account for the reactivity of the hydrazino group in nucleophilic reactions?

- Methodological Answer : The –NH–NH₂ group acts as a bifunctional nucleophile.

- Resonance Stabilization : The lone pair on the hydrazino nitrogen delocalizes into the quinoline ring, enhancing electrophilic substitution at the 4-position.

- Nucleophilic Attack : Hydrazine reacts with 4,7-dichloroquinoline via SNAr (aromatic nucleophilic substitution), where Cl⁻ leaving is facilitated by electron-withdrawing substituents .

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives (e.g., unexpected shifts in NMR or MS fragments)?

- Methodological Answer :

- Cross-Validation : Compare NMR with computed spectra (DFT simulations) to identify tautomeric forms or solvent effects.

- High-Resolution MS : Rule out isobaric impurities (e.g., chloride adducts at m/z +35).

- X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .

Q. What computational methods are suitable for predicting the reactivity or bioactivity of 4-Hydrazino-7-methylquinoline derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.